molecular formula C10H8N2O4 B15355387 6-Methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

6-Methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

Cat. No.: B15355387
M. Wt: 220.18 g/mol
InChI Key: ZAUBVRZBSPZYHI-UHFFFAOYSA-N
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Description

6-Methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid (CAS: 19181-77-2) is a quinazoline derivative with the molecular formula C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol . Its structure features a methoxy group at position 6, a carboxylic acid at position 8, and a ketone at position 4 within the partially saturated quinazoline ring. This compound is stored under dry, room-temperature conditions and is typically used in industrial or pharmaceutical research contexts .

Properties

IUPAC Name

6-methoxy-4-oxo-3H-quinazoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-5-2-6-8(7(3-5)10(14)15)11-4-12-9(6)13/h2-4H,1H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUBVRZBSPZYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)C(=O)O)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-4-oxo-1H-quinazoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of anthranilic acid derivatives with formamide or its derivatives under high-temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted quinazolines or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-methoxy-4-oxo-1H-quinazoline-8-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its derivatives are being explored for their ability to modulate biological pathways.

Medicine: In the medical field, quinazoline derivatives are investigated for their therapeutic properties. They have been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are incorporated into various formulations to enhance their efficacy.

Mechanism of Action

The mechanism by which 6-methoxy-4-oxo-1H-quinazoline-8-carboxylic acid exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the derivative and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Core Heterocycle Notable Properties
6-Methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid 19181-77-2 C₉H₆N₂O₃ 190.16 6-OCH₃, 8-COOH, 4-oxo Quinazoline Moderate acidity, research-grade stability
4-Oxo-1,4-dihydroquinazoline-6-carboxylic acid - C₉H₆N₂O₃ 190.16 6-COOH, 4-oxo Quinazoline Positional isomer; altered electronic density
6-Nitro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid - C₉H₅N₃O₅* ~205.12* 6-NO₂, 8-COOH, 4-oxo Quinazoline Higher acidity (electron-withdrawing NO₂)
2-Methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid - C₁₀H₈N₂O₃ 204.18 2-CH₃, 8-COOH, 4-oxo Quinazoline Increased lipophilicity
6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid 123040-79-9 C₁₁H₁₀ClNO₄ 255.66 6-Cl, 4-CH₃, 8-COOH, 3-oxo Benzoxazine Enhanced steric hindrance; antibacterial potential

*Estimated based on molecular formula.

Key Observations:
  • Positional Isomerism : The 4-oxo-1,4-dihydroquinazoline-6-carboxylic acid () shares the same molecular formula as the target compound but differs in substituent positions, likely altering electronic properties and hydrogen-bonding capacity.
  • Heterocycle Differences : The benzoxazine derivative () replaces one nitrogen in the quinazoline core with oxygen, reducing aromatic nitrogen content and modifying solubility and target selectivity.

Biological Activity

6-Methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₉H₈N₂O₃
  • Molecular Weight: 190.16 g/mol

This compound features a quinazoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit the activity of RAF dimer, which is significant in overcoming resistance mechanisms associated with existing RAF inhibitors. This inhibition leads to reduced abnormal activation of the ERK pathway, making it a candidate for treating tumors with RAS or RAF mutations .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. In vitro studies indicate that it exhibits activity against various bacterial strains. For instance, it has been reported to have minimum inhibitory concentration (MIC) values that suggest effectiveness against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Escherichia coli2.33
Staphylococcus aureus5.64
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is believed that its ability to interact with specific protein targets involved in cell signaling pathways contributes to its antitumor and antimicrobial effects .

Case Study 1: Antitumor Efficacy

In a recent study, the compound was administered to tumor-bearing mice models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions. This suggests that this compound may serve as a promising therapeutic agent for cancer treatment.

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. The findings demonstrated that it effectively inhibited bacterial growth at low concentrations, indicating its potential use as an antimicrobial agent in clinical settings.

Q & A

Q. What are the common synthetic routes for preparing 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid?

The synthesis typically involves multi-step reactions, including cyclization, ester hydrolysis, and functional group modifications. For example:

  • Ester Hydrolysis : A methyl ester intermediate (e.g., methyl 6-substituted quinazoline carboxylate) can be hydrolyzed using aqueous NaOH in ethanol/water mixtures to yield the carboxylic acid derivative .
  • Substitution Reactions : Methoxy and oxo groups may be introduced via nucleophilic substitution or oxidation steps. Evidence from fluoroquinolone synthesis (e.g., Scheme 1 in ) suggests using reagents like SOCl₂ for chlorination and K₂CO₃ for alkoxy group introduction .
  • Purification : Recrystallization or column chromatography is often employed to isolate the final product.

Q. How can the purity and structural integrity of this compound be validated?

Methodological validation includes:

  • Spectroscopic Analysis : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C6, carboxylic acid at C8) and hydrogen bonding patterns in the dihydroquinazoline core .
  • Chromatography : HPLC or LC-MS to assess purity (>95% by area normalization) .
  • X-ray Crystallography : For definitive confirmation of stereochemistry and molecular packing, as demonstrated in structurally related quinazoline derivatives .

Q. What are the solubility characteristics of this compound in common laboratory solvents?

While direct solubility data for this compound is limited, analogous quinazoline-carboxylic acids exhibit:

  • Polar Solvents : Moderate solubility in DMSO or DMF due to the carboxylic acid group.
  • Aqueous Buffers : Limited solubility at neutral pH but improved solubility in alkaline conditions (pH > 9) via deprotonation .
  • Organic Solvents : Low solubility in ethanol or methanol unless derivatized as esters .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogenation) influence the biological activity of this compound?

Evidence from SAR studies on quinazoline derivatives reveals:

  • Methoxy Group Impact : The 6-methoxy group enhances lipophilicity, potentially improving membrane permeability in antimicrobial or anticancer assays .
  • Carboxylic Acid Role : The 8-carboxylic acid moiety is critical for hydrogen-bond interactions with biological targets, as seen in fluoroquinolones targeting DNA gyrase .
  • Chlorination Effects : Substitution at C2 or C6 with chlorine can alter reactivity and bioactivity, as observed in analogs like 6-chloro-4-phenyldihydroquinazoline-2-carboxylic acid .

Q. What are the stability considerations for this compound under varying experimental conditions?

  • Thermal Stability : Stable at room temperature but may decompose above 200°C. Avoid prolonged heating during synthesis .
  • pH Sensitivity : The carboxylic acid group is prone to esterification under acidic conditions (e.g., HCl/MeOH) .
  • Light Sensitivity : Quinazoline derivatives with conjugated systems may degrade under UV light; store in amber vials .

Q. How can researchers address contradictions in reported solubility or reactivity data for this compound?

  • Method Standardization : Variations in solvent purity, temperature, or pH during solubility tests can lead to discrepancies. Use buffered solutions (e.g., PBS) for consistency .
  • Comparative Studies : Cross-reference with structurally similar compounds (e.g., methyl 4-hydroxy-6-methylquinazoline-8-carboxylate) to identify trends in substituent effects .

Q. What strategies are recommended for studying this compound's interaction with biological targets (e.g., enzymes, receptors)?

  • Molecular Docking : Use computational models to predict binding modes with targets like topoisomerases, leveraging the oxo and carboxylic acid groups as key interaction sites .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .
  • In Vitro Assays : Test against gram-positive/negative bacterial strains to evaluate potential as a fluoroquinolone analog .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., plasma, tissue homogenates)?

  • LC-MS/MS : Provides high sensitivity and specificity, especially for trace quantification in pharmacokinetic studies .
  • UV-Vis Spectroscopy : Use absorbance maxima (~260–280 nm) for quick quantification in purified samples .

Q. How can researchers mitigate hazards during handling and storage?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Storage : Store in a desiccator at 2–8°C, away from strong oxidizers (e.g., peroxides) due to incompatibility risks .

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